1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
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Overview
Description
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 208.34
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound has been identified as an inhibitor of human N-Myristoyltransferase-1 (NMT-1), an enzyme that catalyzes the attachment of myristate to the N terminus of an acceptor protein . This suggests that it may be involved in the metabolic pathway of protein myristoylation .
Preparation Methods
The synthesis of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclohexylamine with a suitable diketone, followed by cyclization to form the desired heterocyclic structure. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine: This compound shares a similar core structure but may have different substituents, leading to variations in properties and applications.
Methyl-octahydro-pyrrolo[1,2-a]pyrazine: Another related compound with a methyl group, which can influence its reactivity and biological activity.
Ethyl-octahydro-pyrrolo[1,2-a]pyrazine:
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGJYRYPRGQACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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